molecular formula C10H7FN4 B13270351 2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile

2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile

Cat. No.: B13270351
M. Wt: 202.19 g/mol
InChI Key: ASNWOWDKBWQCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile is an organic compound with the molecular formula C10H7FN4 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a pyrazolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 4-amino-1H-pyrazole. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile is unique due to the specific positioning of the fluorine and pyrazolylamino groups on the benzene ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H7FN4

Molecular Weight

202.19 g/mol

IUPAC Name

2-fluoro-5-(1H-pyrazol-4-ylamino)benzonitrile

InChI

InChI=1S/C10H7FN4/c11-10-2-1-8(3-7(10)4-12)15-9-5-13-14-6-9/h1-3,5-6,15H,(H,13,14)

InChI Key

ASNWOWDKBWQCCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=CNN=C2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.